5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro and nitro group, as well as a phthalazinone moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with nucleophiles under appropriate conditions.
Condensation: The benzamide core can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, with or without catalysts.
Major Products Formed
Reduction: Formation of 5-chloro-2-amino-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Formation of imines or other condensation products.
Scientific Research Applications
5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phthalazinone moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide: Similar structure but with an oxolan-2-yl group instead of the phthalazinone moiety.
5-chloro-2-nitro-N-[(tetrahydro-2-furanylmethyl)benzamide: Another similar compound with a tetrahydro-2-furanylmethyl group.
Uniqueness
The presence of the phthalazinone moiety in 5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H11ClN4O4 |
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Molecular Weight |
358.73 g/mol |
IUPAC Name |
5-chloro-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H11ClN4O4/c17-9-5-6-14(21(24)25)12(7-9)15(22)18-8-13-10-3-1-2-4-11(10)16(23)20-19-13/h1-7H,8H2,(H,18,22)(H,20,23) |
InChI Key |
VODKZDFSVOIBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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